molecular formula C9H10ClNO3 B1457773 2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxylic acid hydrate CAS No. 1609401-15-1

2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxylic acid hydrate

Cat. No. B1457773
M. Wt: 215.63 g/mol
InChI Key: CYOHVRDRUOMPFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxylic acid hydrate” is a chemical compound with the molecular formula C9H8ClNO2.H2O . It is provided to early discovery researchers as part of a collection of unique chemicals . The product is sold in solid form .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C(O)C1=C(Cl)N=C(CCC2)C2=C1.O . This indicates the presence of a carboxylic acid group, a chloro group, and a cyclopenta[b]pyridine ring in the molecule.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its molecular weight is 215.64 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not available in the resources.

Scientific Research Applications

Synthesis and Chemical Characterization

2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxylic acid hydrate has been a subject of interest due to its role in the synthesis of complex organic molecules. For instance, it has been utilized in the preparation of 6,7-Dihydro-5H-cyclopenteno[b]pyridine through a series of reactions including acetylation, cyclization, and chlorination, showing an overall yield of about 61% (Zhao Xin-qi, 2007). Moreover, its derivatives are pivotal in creating novel insecticides, highlighting its importance in synthesizing agrochemicals (Niu Wen-bo, 2011).

Applications in Pharmaceutical Research

The compound's relevance extends to pharmaceutical research, particularly in the synthesis of fourth-generation Cefpirome, a cephalosporin antibiotic. Its versatile applications include acting as a side-chain in Cefpirome production, demonstrating its utility in creating advanced medical treatments (Fu Chun, 2007). This showcases the compound's critical role in developing novel pharmaceuticals, further emphasizing its scientific importance.

Material Science and Crystallography

In the realm of material science and crystallography, 2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxylic acid hydrate contributes to the understanding of molecular structures through X-ray crystallography. For example, studies have revealed the synthesis and crystal structure determination of related compounds, providing insight into their molecular configurations and potential applications in materials science (A. Moustafa & A. S. Girgis, 2007).

Safety And Hazards

The compound is classified as a combustible solid . It should be stored in a cool, dry, well-ventilated area away from heat sources and direct sunlight . Detailed safety data and handling precautions should be available in the material safety data sheet (MSDS) provided by the supplier .

properties

IUPAC Name

2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2.H2O/c10-8-6(9(12)13)4-5-2-1-3-7(5)11-8;/h4H,1-3H2,(H,12,13);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOHVRDRUOMPFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(N=C2C1)Cl)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxylic acid hydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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